2-(2-Isopropylphenoxy)propanoic acid

Lipophilicity Drug Discovery ADME Prediction

2-(2-Isopropylphenoxy)propanoic acid (CAS 161790-37-0) is a chiral monocarboxylic acid belonging to the 2-arylpropionic acid class, also known as profens. It has the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 161790-37-0
Cat. No. B181985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Isopropylphenoxy)propanoic acid
CAS161790-37-0
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1OC(C)C(=O)O
InChIInChI=1S/C12H16O3/c1-8(2)10-6-4-5-7-11(10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14)
InChIKeyKJOWLMCSCDFVCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Isopropylphenoxy)propanoic Acid (CAS 161790-37-0): Compound Class and Basic Characteristics


2-(2-Isopropylphenoxy)propanoic acid (CAS 161790-37-0) is a chiral monocarboxylic acid belonging to the 2-arylpropionic acid class, also known as profens [1]. It has the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol [1]. The compound is characterized by a propanoic acid moiety linked to a phenoxy group substituted with an isopropyl group at the ortho position. It is primarily supplied as a research chemical for early discovery and is not intended for direct medical or consumer use . The compound is offered by multiple reputable chemical vendors, typically at a minimum purity of 95% .

Why In-Class 2-Arylpropionic Acid Substitution is Not Equivalent for 2-(2-Isopropylphenoxy)propanoic Acid


Generic substitution of one 2-arylpropionic acid for another is not scientifically valid due to significant structural differences that dictate key molecular properties. While compounds like ibuprofen (2-(4-isobutylphenyl)propanoic acid) and naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid) share the same core scaffold, the specific isopropylphenoxy substitution in 2-(2-Isopropylphenoxy)propanoic acid fundamentally alters its physicochemical profile [1]. Computed property data from PubChem reveals distinct differences in lipophilicity (XLogP3) and topological polar surface area (TPSA) compared to its in-class analogs [2]. These variations directly impact experimental behavior such as solubility, membrane permeability, and potential target interactions, making it an unsuitable drop-in replacement for well-characterized NSAIDs in research applications. Users must rely on compound-specific evidence rather than class-level assumptions to ensure experimental integrity and reproducibility.

Quantitative Differentiation Evidence for 2-(2-Isopropylphenoxy)propanoic Acid


Comparative Lipophilicity (XLogP3) of 2-(2-Isopropylphenoxy)propanoic Acid vs. Ibuprofen and Naproxen

The lipophilicity of 2-(2-Isopropylphenoxy)propanoic acid, as measured by the computed partition coefficient XLogP3, is 3.0 [1]. This value is lower than that of the common NSAID ibuprofen, which has an XLogP3 of 3.5, and lower than naproxen's XLogP3 of 3.3 [2][3]. The reduced lipophilicity suggests a different profile for membrane permeability and distribution compared to these widely used in-class comparators, which is critical for applications where solubility and bioavailability are key considerations.

Lipophilicity Drug Discovery ADME Prediction

Comparative Polar Surface Area (TPSA) of 2-(2-Isopropylphenoxy)propanoic Acid vs. Ibuprofen

The topological polar surface area (TPSA) of 2-(2-Isopropylphenoxy)propanoic acid is 46.5 Ų [1]. This is significantly higher than the TPSA of ibuprofen, which is 37.3 Ų [2]. A higher TPSA value is generally associated with decreased passive membrane permeability and increased aqueous solubility. This quantitative difference provides a structural basis for expecting distinct solubility and permeability profiles, which are crucial for formulation and assay development.

Polar Surface Area Drug Design Permeability

Structural and Molecular Weight Comparison to Common 2-Arylpropionic Acids

2-(2-Isopropylphenoxy)propanoic acid has a molecular weight of 208.25 g/mol [1]. This is slightly higher than ibuprofen (206.28 g/mol) but significantly lower than naproxen (230.26 g/mol) [2][3]. The key structural distinction is the ortho-isopropylphenoxy group, which differs fundamentally from the para-isobutylphenyl group in ibuprofen and the methoxynaphthalene moiety in naproxen. This structural variation is the basis for the observed differences in computed physicochemical properties.

Molecular Weight Structure-Activity Relationship NSAID Analog

Recommended Research Applications for 2-(2-Isopropylphenoxy)propanoic Acid Based on Quantitative Differentiation


Early-Stage Drug Discovery for Novel Anti-Inflammatory Scaffolds

Given its distinct physicochemical profile compared to established NSAIDs like ibuprofen and naproxen (lower XLogP3 of 3.0 and higher TPSA of 46.5 Ų) [1], this compound is a valuable probe for exploring novel structure-activity relationships (SAR) within the 2-arylpropionic acid class. Its unique isopropylphenoxy substitution may confer different binding kinetics or selectivity profiles, making it suitable for primary screening campaigns aimed at identifying next-generation anti-inflammatory agents with improved safety margins.

Chemical Biology Probe for Studying Lipophilicity-Dependent Cellular Uptake

The compound's moderate lipophilicity (XLogP3 = 3.0) and relatively high polar surface area (46.5 Ų) make it an interesting tool for investigating the relationship between molecular properties and cellular permeability [1]. Researchers can use this compound in comparative studies with more lipophilic analogs like ibuprofen (XLogP3 = 3.5) to deconvolute the effects of lipophilicity on intracellular target engagement and off-target effects in cellular models.

Synthetic Chemistry as a Chiral Building Block

2-(2-Isopropylphenoxy)propanoic acid serves as a versatile chiral building block for the synthesis of more complex molecules [2]. The presence of both a carboxylic acid and an ether functionality allows for diverse chemical transformations, including esterification, amidation, and reduction. Its use in the preparation of protein degrader building blocks has been noted by several vendors, highlighting its utility in the rapidly evolving field of targeted protein degradation [3].

Reference Standard for Analytical Method Development

Due to its well-defined chemical structure and availability from commercial suppliers at a minimum purity of 95% , this compound can be used as a reference standard for developing and validating analytical methods such as HPLC, LC-MS, or NMR spectroscopy. Its distinct retention time and spectral features, which differ from commonly encountered 2-arylpropionic acids, make it a suitable compound for calibrating instruments and ensuring method specificity.

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